molecular formula C20H25NO2 B250026 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

Numéro de catalogue B250026
Poids moléculaire: 311.4 g/mol
Clé InChI: SHRCMSICQOLNPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which is involved in the signaling pathways that regulate the growth and survival of cancer cells.

Mécanisme D'action

BTK is a key regulator of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells in normal and malignant tissues. 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide selectively inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It also modulates the immune response by reducing the activity of regulatory T-cells and enhancing the function of effector T-cells, which can help to eliminate cancer cells. In addition, 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has several advantages for lab experiments, including its high selectivity for BTK, its ability to penetrate cell membranes, and its low toxicity. However, it also has some limitations, such as its relatively short half-life and the need for frequent dosing in animal models.

Orientations Futures

There are several future directions for the development of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide and other BTK inhibitors. These include the identification of biomarkers that can predict response to therapy, the development of combination therapies with other cancer drugs, and the evaluation of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide in other disease indications, such as autoimmune disorders. Further research is also needed to optimize the dosing and administration of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide in order to maximize its therapeutic potential.

Méthodes De Synthèse

The synthesis of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide involves several steps, including the reaction of 2-(3-methylphenoxy)butanoic acid with 2,4,6-trimethylphenylamine to form the corresponding amide. This is followed by a series of chemical reactions to introduce the necessary functional groups and stereochemistry. The final product is obtained through a purification process that involves crystallization and chromatography.

Applications De Recherche Scientifique

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has been extensively studied in preclinical models of cancer, including both solid tumors and hematological malignancies. It has shown promising results in inhibiting the growth and survival of cancer cells, as well as enhancing the efficacy of other cancer therapies. Several clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide in patients with various types of cancer.

Propriétés

Formule moléculaire

C20H25NO2

Poids moléculaire

311.4 g/mol

Nom IUPAC

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C20H25NO2/c1-6-18(23-17-9-7-8-13(2)12-17)20(22)21-19-15(4)10-14(3)11-16(19)5/h7-12,18H,6H2,1-5H3,(H,21,22)

Clé InChI

SHRCMSICQOLNPQ-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)OC2=CC=CC(=C2)C

SMILES canonique

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)OC2=CC=CC(=C2)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.